molecular formula C23H27NO4 B11497215 3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-5-(3-methoxyphenyl)cyclohex-2-en-1-one

3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-5-(3-methoxyphenyl)cyclohex-2-en-1-one

Cat. No.: B11497215
M. Wt: 381.5 g/mol
InChI Key: RMNNNHMQGOFWKL-UHFFFAOYSA-N
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Description

3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-5-(3-methoxyphenyl)cyclohex-2-en-1-one is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-5-(3-methoxyphenyl)cyclohex-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the amino group: This step involves the reaction of the intermediate with an amine, such as 2-(3,4-dimethoxyphenyl)ethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-5-(3-methoxyphenyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, replacing them with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-5-(3-methoxyphenyl)cyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-5-(3-methoxyphenyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling.

    Altering gene expression: Affecting the transcription of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: Shares the dimethoxyphenyl group but lacks the cyclohexene ring.

    5-Methoxy-2-aminoindane: Contains a methoxy group and an amino group but has a different core structure.

    Cyclohexenone derivatives: Compounds with similar cyclohexene rings but different substituents.

Uniqueness

3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-5-(3-methoxyphenyl)cyclohex-2-en-1-one is unique due to its combination of a cyclohexene ring with multiple methoxy groups and an amino group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H27NO4

Molecular Weight

381.5 g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethylamino]-5-(3-methoxyphenyl)cyclohex-2-en-1-one

InChI

InChI=1S/C23H27NO4/c1-26-21-6-4-5-17(14-21)18-12-19(15-20(25)13-18)24-10-9-16-7-8-22(27-2)23(11-16)28-3/h4-8,11,14-15,18,24H,9-10,12-13H2,1-3H3

InChI Key

RMNNNHMQGOFWKL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=CC(=O)CC(C2)C3=CC(=CC=C3)OC)OC

Origin of Product

United States

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